3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde

Description

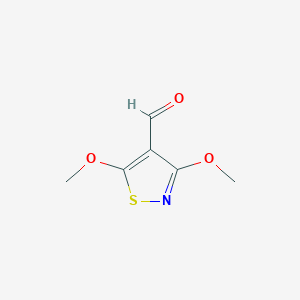

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethoxy-1,2-thiazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-9-5-4(3-8)6(10-2)11-7-5/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVLMVMAURBUSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NS1)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dimethoxy 1,2 Thiazole 4 Carbaldehyde and Analogues

Established Approaches for 1,2-Thiazole Core Construction

The formation of the 1,2-thiazole ring is the foundational step in the synthesis of 3,5-dimethoxy-1,2-thiazole-4-carbaldehyde. Various methods have been developed for the construction of this heterocyclic system, with the Hantzsch thiazole (B1198619) synthesis and other cyclization reactions being prominent.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis is a classical and widely employed method for the formation of the thiazole ring. In its archetypal form, it involves the condensation of an α-haloketone with a thioamide. This reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

While the traditional Hantzsch synthesis is primarily used for 1,3-thiazoles, modifications and analogous reactions can be envisioned for the construction of the 1,2-thiazole (isothiazole) scaffold. The core principle of forming a C-S bond followed by a C-N bond in a cyclization process remains central. Variants of this synthesis may employ different starting materials that, upon reaction, lead to the desired 1,2-thiazole core structure.

Cyclization Reactions in Thiazole Formation

Beyond the Hantzsch-type synthesis, a variety of cyclization reactions are instrumental in the formation of the 1,2-thiazole core. These methods often involve the construction of the heterocyclic ring from acyclic precursors containing the requisite nitrogen, sulfur, and carbon atoms in a suitable arrangement for ring closure.

One common strategy involves the oxidative cyclization of β-aminothiocrotonamides or related enamines. In these reactions, an oxidizing agent promotes the formation of the N-S bond, leading to the isothiazole (B42339) ring. The choice of starting materials and reaction conditions can influence the substitution pattern of the resulting thiazole.

Another approach involves the reaction of enamines with sulfur monochloride or thionyl chloride. These reagents provide the sulfur atom and facilitate the cyclization process. The versatility of these methods allows for the synthesis of a wide range of substituted 1,2-thiazoles, which can then be further functionalized to introduce the desired methoxy (B1213986) and carbaldehyde groups.

| Cyclization Strategy | Key Reactants | General Product |

| Oxidative Cyclization | β-aminothiocrotonamides | Substituted 1,2-thiazoles |

| Reaction with Sulfur Reagents | Enamines, Sulfur Monochloride | Substituted 1,2-thiazoles |

Strategies for Carbaldehyde Introduction and Functionalization at the Thiazole C-4 Position

Once the 1,2-thiazole core is established, the next critical step is the introduction of a carbaldehyde group at the C-4 position. Several synthetic strategies can be employed for this transformation, with the Vilsmeier-Haack formylation being a prominent method for the formylation of electron-rich heterocyclic systems.

Vilsmeier-Haack Formylation in Heterocyclic Synthesis

The Vilsmeier-Haack reaction is a powerful tool for the formylation of aromatic and heteroaromatic compounds. The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride. This electrophilic reagent then attacks the electron-rich position of the heterocyclic ring.

For the formylation of a 1,2-thiazole, the electron density of the ring and the directing effects of existing substituents are crucial. The presence of electron-donating groups on the ring can enhance its reactivity towards electrophilic substitution. In the context of synthesizing this compound, the methoxy groups at C-3 and C-5 would activate the ring, potentially directing the formylation to the C-4 position. However, direct formylation of a pre-formed 3,5-dimethoxy-1,2-thiazole (B2715013) at the C-4 position would need to be empirically verified, as the regioselectivity can be influenced by steric and electronic factors.

Other Formylation and Oxidation Approaches

In cases where direct formylation via the Vilsmeier-Haack reaction is not efficient or regioselective, alternative strategies can be employed. One such approach is the oxidation of a pre-installed methyl or hydroxymethyl group at the C-4 position.

A 4-methyl-1,2-thiazole derivative can be synthesized and subsequently oxidized to the corresponding carbaldehyde. A variety of oxidizing agents can be used for this transformation, including manganese dioxide (MnO₂), selenium dioxide (SeO₂), or controlled oxidation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

Alternatively, a 4-hydroxymethyl-1,2-thiazole can be prepared, for instance, by the reduction of a 4-carboxylic acid or its ester. The resulting alcohol can then be oxidized to the aldehyde using milder oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation to the carboxylic acid.

| Formylation/Oxidation Method | Precursor Functional Group at C-4 | Key Reagents |

| Vilsmeier-Haack Formylation | -H | DMF, POCl₃ |

| Oxidation of Methyl Group | -CH₃ | MnO₂, SeO₂ |

| Oxidation of Hydroxymethyl Group | -CH₂OH | PCC, Dess-Martin Periodinane |

Incorporation of Dimethoxy Substituents onto the Thiazole Ring System

The final key structural feature of the target molecule is the presence of two methoxy groups at the C-3 and C-5 positions. The introduction of these substituents can be achieved at various stages of the synthesis, either by incorporating them into the starting materials for the ring formation or by introducing them onto a pre-formed thiazole ring.

A common and effective method for introducing methoxy groups onto a heterocyclic ring is through nucleophilic aromatic substitution (SNAr) of suitable leaving groups, such as halogens (e.g., chloro or bromo) or sulfonate esters.

A plausible synthetic route would involve the synthesis of a 3,5-dihalo-1,2-thiazole derivative. This dihalogenated intermediate can then be subjected to a reaction with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or dimethylformamide. The strongly nucleophilic methoxide ion would displace the halogen atoms at the C-3 and C-5 positions to yield the desired 3,5-dimethoxy-1,2-thiazole core. The reactivity of the halogen atoms can be influenced by the electronic nature of the thiazole ring and the reaction conditions.

| Method | Precursor Functional Group at C-3 and C-5 | Key Reagents |

| Nucleophilic Aromatic Substitution | -Cl, -Br | Sodium Methoxide |

Precursor Synthesis with Dimethoxy Moieties

The construction of the 3,5-dimethoxy-1,2-thiazole core likely begins with acyclic precursors that already contain the required carbon and heteroatom framework, including the methoxy groups. A common strategy for forming 3,5-disubstituted isothiazoles involves the cyclization of β-keto thioamides or related compounds. thieme-connect.com

For the target molecule, a plausible precursor would be a 1,3-dicarbonyl compound or its equivalent, featuring methoxy groups at the appropriate positions. For instance, a dimethoxy-substituted β-keto thioamide could serve as a key intermediate. The synthesis of such precursors is a critical first step, often involving Claisen condensation or similar reactions to build the carbon backbone, followed by thionation to introduce the sulfur atom.

Another versatile approach to isothiazole synthesis is the (4+1) annulation, which uses a four-atom component and a one-atom component to construct the ring. thieme-connect.com A strategy reported in 2016 utilizes β-keto dithioesters or β-keto thioamides, which react with an ammonia (B1221849) source (like ammonium (B1175870) acetate) under metal-free conditions. thieme-connect.com This process proceeds through a cascade of imine formation, cyclization, and oxidation to form the C–N and S–N bonds of the isothiazole ring. thieme-connect.com Adapting this method would require a precursor like a 2,4-dimethoxy-3-oxothioamide.

Regioselective Introduction of Methoxy Groups

Achieving the correct 3,5-disubstitution pattern on the isothiazole ring is a challenge of regioselectivity. Rather than introducing methoxy groups to a pre-formed ring, synthetic control is typically exerted during the ring-forming cyclization step by using precursors where the substituents are already in the desired positions.

Several methods ensure high regioselectivity in the synthesis of substituted isothiazoles:

Cascade Reactions : A facile strategy for synthesizing substituted thiazoles (the 1,3-isomers) involves a cascade reaction of 3-chlorochromones and thioamides. rsc.org This Michael addition/intramolecular cyclization process demonstrates how the choice of starting materials directly controls the final substitution pattern. rsc.org

(4+1) Annulation : The previously mentioned (4+1) annulation strategy offers strong regiochemical control. The final positions of the substituents on the isothiazole ring are predetermined by their positions on the starting β-keto thioamide precursor. thieme-connect.com

(3+2) Heterocyclization : This approach combines a three-atom fragment with a two-atom fragment. For example, the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate (B1210189) can yield 4-substituted isothiazoles, showcasing how different building blocks can be combined to achieve specific substitution patterns. thieme-connect.com

For this compound, the synthetic design would center on a precursor that ensures the methoxy groups are positioned to become the C3 and C5 substituents upon cyclization, while another functional group (like a protected hydroxymethyl group or a nitrile) is situated to be later converted into the C4-carbaldehyde.

Microwave-Assisted Synthetic Approaches for Thiazole Derivatives

Microwave-assisted organic synthesis (MAOS) has become a cornerstone for accelerating and improving the efficiency of heterocyclic synthesis. bepls.com The significant reduction in reaction times, potential for higher yields, and simplified purification make it an attractive alternative to conventional heating. bepls.com

While specific microwave-assisted syntheses for this compound are not detailed in the literature, numerous examples for related thiazole derivatives highlight the broad applicability of this technique. The Hantzsch thiazole synthesis, a classic method involving the reaction of thioamides with α-haloketones, is frequently adapted for microwave conditions. bepls.com

For instance, the synthesis of 2-aminothiazoles from propargylamines and substituted isothiocyanates can be achieved in just 10 minutes at 130 °C under microwave irradiation. bepls.com Another report describes a catalyst-free multicomponent reaction of arylglyoxals, dicarbonyls, and thioamides in water under microwave conditions to produce trisubstituted thiazoles in high yields with short reaction times. bepls.com These examples underscore the potential of microwave energy to drive the efficient formation of the thiazole and isothiazole ring systems.

Below is a table summarizing representative microwave-assisted reactions for the synthesis of thiazole analogues.

| Reactants | Conditions | Product Type | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Propargylamines + Isothiocyanates | p-Toluenesulfonic acid (catalyst), 1,2-dichloroethane, 130 °C, Microwave | 2-Aminothiazoles | 10 min | 47–78% | bepls.com |

| Arylglyoxals + 1,3-Dicarbonyls + Thioamides | H₂O, Microwave | Trisubstituted Thiazoles | Not specified | Good to very good | bepls.com |

| Propargyl bromides + Thiourea derivatives | K₂CO₃, DMF, 130 °C, Microwave | 2-Aminothiazoles | 10 min (2 cycles of 5 min) | Good | nih.gov |

Green Chemistry Considerations in Thiazole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. bepls.com The synthesis of thiazoles and their isomers is well-suited to these approaches.

Key green strategies applicable to the synthesis of isothiazole derivatives include:

Use of Green Solvents : Water is an ideal green solvent, and several thiazole syntheses have been successfully performed in aqueous media. bepls.com For example, a high-yielding synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles was achieved by refluxing dithiocarbamates and α-halocarbonyl compounds in water without a catalyst. bepls.com Polyethylene glycol (PEG-400) has also been used as a recyclable and benign solvent medium. bepls.com

Catalyst-Free and Multi-Component Reactions : Designing reactions that proceed without a catalyst or that combine multiple steps into a single pot (multi-component reactions) significantly reduces waste and improves atom economy. A catalyst-free domino reaction to form trisubstituted thiazoles in water under microwave conditions is a prime example of this approach. bepls.com

Energy Efficiency : As discussed, microwave-assisted synthesis is an energy-efficient method that drastically cuts down reaction times and often eliminates the need for prolonged heating under reflux. bepls.com

Use of Greener Reagents : Some modern protocols replace hazardous reagents with more environmentally benign alternatives. For instance, molecular iodine has been employed as a mild and effective oxidant for the formation of the N-S bond in thiadiazoles, a related class of heterocycles. researchgate.net

The following table highlights various green chemistry approaches reported for the synthesis of thiazole derivatives.

| Green Chemistry Principle | Synthetic Method Example | Key Advantages | Reference |

|---|---|---|---|

| Use of Green Solvents (Water) | Reaction of dithiocarbamates and α-halocarbonyls | Avoids organic solvents, simple workup | bepls.com |

| Use of Green Solvents (PEG-400) | Reaction of α-diazoketones and thiourea | Recyclable solvent, excellent yields | bepls.com |

| Multi-Component/Catalyst-Free Reaction | Domino reaction of arylglyoxals, 1,3-dicarbonyls, and thioamides | High atom economy, reduced waste, no catalyst needed | bepls.com |

| Energy Efficiency | Microwave-assisted synthesis of 2-aminothiazoles | Reduced reaction time, high yields | bepls.comnih.gov |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy of 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde is expected to reveal distinct signals corresponding to the protons of the aldehyde and methoxy (B1213986) groups. The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. This significant deshielding is a direct consequence of the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond.

The two methoxy groups (-OCH₃) at positions 3 and 5 of the thiazole (B1198619) ring are expected to present as two distinct singlets. The chemical shifts of these methoxy protons would likely fall in the range of δ 3.8 to 4.2 ppm. The subtle difference in their electronic environments, influenced by their respective positions relative to the sulfur and nitrogen atoms of the thiazole ring and the carbaldehyde group, would result in separate signals.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde Proton (CHO) | 9.5 - 10.5 | Singlet |

| Methoxy Protons (C3-OCH₃) | 3.8 - 4.2 | Singlet |

| Methoxy Protons (C5-OCH₃) | 3.8 - 4.2 | Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of the molecule. For this compound, distinct signals are expected for each of the six carbon atoms. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, typically between δ 180 and 190 ppm.

The carbons of the thiazole ring are expected to resonate in the aromatic region. The C4 carbon, bearing the carbaldehyde group, would be significantly influenced by the electron-withdrawing nature of the aldehyde. The C3 and C5 carbons, attached to the electron-donating methoxy groups, would exhibit chemical shifts influenced by this shielding effect. The carbon atoms of the two methoxy groups are expected to appear in the upfield region, typically between δ 55 and 65 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde Carbonyl (CHO) | 180 - 190 |

| Thiazole C3 | 150 - 170 |

| Thiazole C4 | 110 - 130 |

| Thiazole C5 | 150 - 170 |

| Methoxy Carbons (OCH₃) | 55 - 65 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A strong and sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group is anticipated in the region of 1680-1710 cm⁻¹. The exact position of this band can be influenced by conjugation with the thiazole ring. The C-H stretching vibration of the aldehyde proton typically appears as a pair of weak to medium bands between 2700 and 2900 cm⁻¹.

The aromatic C-H stretching vibrations of the thiazole ring are expected to appear around 3000-3100 cm⁻¹. The C-H stretching vibrations of the methoxy groups will likely be observed in the 2850-2960 cm⁻¹ region. Furthermore, characteristic C-O stretching vibrations for the methoxy groups are expected to be present in the fingerprint region, typically around 1050-1250 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (C=O) | Stretching | 1680 - 1710 | Strong |

| Aldehyde (C-H) | Stretching | 2700 - 2900 | Weak to Medium |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium |

| Methoxy (C-H) | Stretching | 2850 - 2960 | Medium |

| Methoxy (C-O) | Stretching | 1050 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions.

The conjugated system of the thiazole ring, extended by the carbonyl group of the aldehyde and influenced by the methoxy groups, will give rise to strong π → π* transitions, likely in the range of 250-350 nm. The lone pair of electrons on the oxygen atom of the carbonyl group can undergo a weaker n → π* transition, which is expected to appear at a longer wavelength, potentially in the 350-450 nm region. The exact position and intensity of these absorption maxima are dependent on the solvent used for the analysis.

| Electronic Transition | Expected Wavelength Range (λmax, nm) |

|---|---|

| π → π | 250 - 350 |

| n → π | 350 - 450 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₆H₇NO₃S), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight.

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways. Loss of a hydrogen radical from the aldehyde group would result in a prominent [M-1]⁺ peak. Cleavage of the formyl group (-CHO) would lead to an [M-29]⁺ fragment. The loss of a methyl radical from one of the methoxy groups would generate an [M-15]⁺ ion, and subsequent loss of carbon monoxide could also be observed. Fragmentation of the thiazole ring itself can also occur, leading to smaller, characteristic fragment ions.

| Fragment Ion | Proposed Structure |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-1]⁺ | Loss of H radical from aldehyde |

| [M-15]⁺ | Loss of CH₃ radical from methoxy group |

| [M-29]⁺ | Loss of CHO radical |

| [M-31]⁺ | Loss of OCH₃ radical |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for studying the properties of molecules like thiazole (B1198619) derivatives. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and DistributionFrontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity.wuxibiology.comThis analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).researchgate.netThe energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.mdpi.comThe energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity.nih.govresearchgate.netFor 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Interactive Table: Hypothetical FMO Data This table is a template representing the type of data that would be generated from DFT calculations.

Reactivity Indices and Chemical PotentialGlobal reactivity descriptors, derived from HOMO and LUMO energies, quantify a molecule's reactivity.researchgate.netnih.govThese include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω).mdpi.comThese calculated values would provide a quantitative measure of the stability and reactivity of this compound. For instance, chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive.researchgate.net

Interactive Table: Hypothetical Reactivity Indices This table is a template representing the type of data that would be generated from DFT calculations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov An MD simulation for this compound, typically in a solvated environment, would reveal its conformational dynamics and stability. nih.gov By simulating the interactions between the compound and its surrounding molecules (like water or a biological lipid bilayer), researchers could understand its behavior in a more realistic, dynamic context than the static picture provided by DFT. researchgate.net

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, such as a protein). nih.govmdpi.com This method is extensively used in drug discovery to understand how a potential drug molecule might interact with a biological target. nih.govresearchgate.net If this compound were being investigated for therapeutic potential, docking studies would be performed to predict its binding affinity and mode of interaction with the active site of a target protein. researchgate.net The results, often given as a docking score, help to rank potential ligands and elucidate the key interactions (like hydrogen bonds or hydrophobic interactions) that stabilize the ligand-receptor complex. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models allow for the prediction of activity for new, unsynthesized molecules, thereby guiding drug discovery and reducing the need for extensive experimental testing. laccei.orgimist.ma QSAR models are built by calculating molecular descriptors (physicochemical, topological, electronic, etc.) and correlating them with experimental activity data using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN). imist.ma

While no specific QSAR models for this compound were found, numerous studies have successfully applied this methodology to the broader class of thiazole derivatives for various therapeutic targets.

For instance, 2D and 3D-QSAR models have been developed for aryl thiazole derivatives to explore their antimicrobial activity. In one such study, a statistically significant 2D-QSAR model showed a high correlation (r² = 0.9521) and predictive ability (q² = 0.8619). researchgate.net The 3D-QSAR models indicated that electrostatic effects were the dominant factor in determining the binding affinities of these compounds. researchgate.net Another study on thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors for anti-inflammatory applications yielded a 2D-QSAR model with a good correlation coefficient of 0.626 and a predictive coefficient of 0.621 for the test set. laccei.org

For a hypothetical QSAR study on this compound and its analogues, key molecular descriptors would likely include:

Electronic Descriptors: Charges on the thiazole nitrogen and sulfur atoms, the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment.

Steric Descriptors: Molar refractivity (MR) and molecular volume, reflecting the influence of the methoxy (B1213986) and carbaldehyde groups.

Hydrophobic Descriptors: The partition coefficient (logP), which is crucial for membrane permeability.

These descriptors, once correlated with a measured biological activity, would help elucidate the structural requirements for potency, such as the importance of the electron-donating methoxy groups and the electron-withdrawing aldehyde group on the isothiazole (B42339) scaffold.

Table 1: Examples of Statistical Quality in QSAR Models for Thiazole Derivatives

| Model Type | Target Activity | Correlation Coefficient (r² or R²) | Predictive Ability (q² or R²test) | Reference |

|---|---|---|---|---|

| 2D-QSAR | Antimicrobial (G+) | 0.9521 | 0.8619 | researchgate.net |

| 3D-QSAR | Antimicrobial (G+) | - | 0.4868 (predictive r²) | researchgate.net |

| 2D-QSAR | 5-Lipoxygenase Inhibition | 0.626 | 0.621 | laccei.org |

| 2D-QSAR (MLR) | PIN1 Inhibition | 0.76 | 0.78 | imist.ma |

Crystal Structure Analysis and Intermolecular Interactions

The analysis of a compound's crystal structure provides definitive information about its three-dimensional molecular geometry, conformation, and the intricate network of intermolecular interactions that stabilize the solid-state assembly. This knowledge is fundamental in materials science and drug design, as solid-state properties like solubility and stability are dictated by these packing arrangements.

Single Crystal X-ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the precise atomic arrangement within a crystalline solid. While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of other thiazole derivatives provides insight into the expected structural features.

For example, the SC-XRD analysis of 1-(2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethanone revealed a monoclinic crystal system with a P2₁/c space group. rsc.org Similarly, another study on functionalized 1,3-thiazoles also reported crystallization in the monoclinic P2₁/c space group. bohrium.com The bond angles within the five-membered thiazole ring typically deviate from the ideal 120° due to ring strain. nih.gov For the target molecule, SC-XRD would confirm the planarity of the isothiazole ring and determine the orientation of the methoxy and carbaldehyde substituents relative to the ring.

Table 2: Illustrative Crystallographic Data for a Substituted Thiazole Derivative

| Parameter | Example Value (for a functionalized 1,3-thiazole) | Reference |

|---|---|---|

| Crystal System | Monoclinic | bohrium.com |

| Space Group | P 2₁/c | bohrium.com |

| a (Å) | 10.1234 (4) | bohrium.com |

| b (Å) | 12.4567 (5) | bohrium.com |

| c (Å) | 15.7890 (6) | bohrium.com |

| β (°) | 95.123 (2) | bohrium.com |

| Volume (ų) | 1987.6 (1) | bohrium.com |

Note: This data is for an exemplary compound and does not represent this compound.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. bohrium.comnih.gov The surface is generated around a molecule, and the distance from the surface to the nearest atom nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface, with red spots indicating close contacts (shorter than van der Waals radii), blue indicating longer contacts, and white indicating contacts around the van der Waals distance.

For other thiazole derivatives, Hirshfeld analyses have shown that H···H, O···H, and S···H contacts are often the most significant contributors to crystal packing. nih.govnih.gov In one study of a 1,3-thiazole, H···H interactions accounted for the largest percentage of the Hirshfeld surface. bohrium.com For this compound, one would anticipate significant contributions from O···H contacts due to the aldehyde and methoxy oxygen atoms, as well as potential C···H and S···H interactions involving the thiazole ring and substituents. researchgate.net

Table 3: Example Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Thiazole Derivative

| Contact Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 37.6% | nih.gov |

| O···H / H···O | 16.8% | nih.gov |

| S···H / H···S | 15.4% | nih.gov |

| N···H / H···N | 13.0% | nih.gov |

Note: Data is for 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one and serves as an illustrative example.

Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonds and other non-covalent interactions dictate how molecules assemble into a three-dimensional supramolecular architecture. While lacking strong hydrogen bond donors like N-H or O-H, this compound can participate in a network of weak C–H···O and C–H···N hydrogen bonds. sapub.org

Crystal Voids and Interaction Energy Calculations

Crystal void analysis involves calculating the empty space within a crystal lattice that is not occupied by the molecules. The size and shape of these voids can influence properties such as mechanical stability and the potential for guest molecule inclusion. nih.gov A low percentage of void space generally indicates efficient and compact molecular packing. nih.gov For example, a study on functionalized 1,3-thiazoles utilized void analysis to assess their mechanical stability. bohrium.com

Interaction energy calculations, often performed using density functional theory (DFT), quantify the strength of the non-covalent interactions between molecular pairs within the crystal. bohrium.comnih.gov These calculations can distinguish between electrostatic, dispersion, and repulsion contributions to the total interaction energy. In studies of thiazolo[5,4-d]thiazole (B1587360) derivatives, interaction energies for different molecular pairs (e.g., cofacial vs. orthogonal) were calculated to understand their influence on photophysical properties. nih.gov For this compound, such calculations would precisely quantify the energies of the C–H···O hydrogen bonds and π-stacking interactions, providing a deeper understanding of the forces governing its crystal packing. bohrium.com

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Carbaldehyde Moiety

The aldehyde functional group is one of the most versatile in organic synthesis, and its presence on the thiazole (B1198619) ring allows for a wide array of chemical modifications.

The carbaldehyde moiety readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. niscair.res.innih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic -C=N- double bond. nih.gov These reactions are fundamental in creating diverse molecular libraries, as a wide variety of primary amines can be used to generate a corresponding variety of Schiff base derivatives. researchgate.net The resulting imine products are valuable intermediates and have been shown to be synthons for preparing other biologically and industrially significant compounds through ring closure, cycloaddition, and replacement reactions. nih.gov

Interactive Table: Representative Schiff Bases from 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde

| Reactant Amine | Resulting Schiff Base Structure |

|---|---|

| Aniline | N-(3,5-dimethoxy-1,2-thiazol-4-ylmethylene)aniline |

| 4-Fluoroaniline | N-(3,5-dimethoxy-1,2-thiazol-4-ylmethylene)-4-fluoroaniline |

| 2-Aminothiazole | N-(3,5-dimethoxy-1,2-thiazol-4-ylmethylene)thiazol-2-amine |

The aldehyde group can be easily transformed through both reduction and oxidation, providing pathways to other important functional groups.

Reduction : The carbaldehyde can be reduced to a primary alcohol, (3,5-dimethoxy-1,2-thiazol-4-yl)methanol. This transformation is typically achieved using mild reducing agents like sodium borohydride. Thiazole rings are generally stable to reduction by catalytic hydrogenation with platinum or metal-acid reductions. pharmaguideline.com

Oxidation : Conversely, the aldehyde can be oxidized to a carboxylic acid, yielding 3,5-dimethoxy-1,2-thiazole-4-carboxylic acid. Oxidizing agents such as hydrogen peroxide in acetic acid have been used to convert similar thiophene (B33073) carbaldehydes into their corresponding carboxylic acids. researchgate.net The Radziszewski reaction, which uses hydrogen peroxide under basic conditions, is another method for converting nitriles to amides and can simultaneously epoxidize nearby double bonds, showcasing a potential route for multifunctionalized derivatives. mdpi.com

Transformations of the Thiazole Ring System

While the thiazole ring is aromatic and relatively stable, it can participate in specific reactions that alter its structure. wikipedia.org Under harsh reductive conditions, such as with Raney Nickel, the thiazole ring can undergo desulfurization and degradation, leading to ring cleavage. pharmaguideline.com Thiazoles may also participate in cycloaddition reactions, though this often requires high temperatures due to the aromatic stability of the ring. wikipedia.org Such transformations, while less common than side-chain modifications, can be used to convert the thiazole core into other heterocyclic systems like pyridines. wikipedia.org

Synthesis of Hybrid and Fused Thiazole Derivatives

The structure of this compound is an ideal starting point for constructing more complex molecular architectures, including hybrid molecules and fused ring systems. The aldehyde can be used in multi-component reactions to build new heterocyclic rings. For instance, it can react with compounds containing active methylene (B1212753) groups in Knoevenagel condensations, extending the carbon skeleton to create precursors for further cyclization. derpharmachemica.comresearchgate.net

Fused thiazole systems, such as imidazo[2,1-b]thiazoles, are often synthesized by reacting a 2-aminothiazole derivative with an α-haloketone. nih.govsemanticscholar.org While the target compound is an aldehyde, it can be converted into derivatives that serve as precursors in these types of cyclization reactions. The synthesis of fused systems is a key strategy for developing novel compounds with unique three-dimensional structures. rsc.orgnih.gov

Interactive Table: Examples of Fused Ring Systems Derived from Thiazole Precursors

| Fused System | General Synthetic Approach |

|---|---|

| Imidazo[2,1-b]thiazole | Reaction of a 2-aminothiazole with an α-halocarbonyl compound. semanticscholar.org |

| Pyrazolo[3,4-d]thiazole | Thermolysis of N-(pyrazol-5-yl)-5H-1,2,3-dithiazol-5-imines. researchgate.net |

| Thiazolo[5,4-d]isoxazole | Condensation of a thiazole derivative with hydroxylamine. semanticscholar.org |

Modulation of Substituents for Enhanced Properties

The substituents on the thiazole ring—the two methoxy (B1213986) groups and the carbaldehyde—play a crucial role in defining the molecule's chemical properties and its potential for further derivatization. The methoxy groups are electron-donating, which influences the electron density of the thiazole ring and can affect its reactivity in electrophilic substitution reactions. pharmaguideline.com The carbaldehyde is a strong electron-withdrawing group and serves as the primary handle for derivatization, as detailed previously.

In Vitro Biological Evaluation and Structure Activity Relationships Sar

In Vitro Antimicrobial Activities

Thiazole (B1198619) derivatives have been a focal point in the development of new antimicrobial agents, particularly in response to growing drug resistance. mersin.edu.tr The thiazole scaffold is a key component in compounds designed to combat a range of pathogenic bacteria and fungi. mersin.edu.trresearchgate.net

The antibacterial potential of thiazole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Studies have shown that modifications to the thiazole core can lead to compounds with significant antibacterial activity. For instance, a series of heteroaryl(aryl) thiazole derivatives demonstrated moderate to good activity, with Minimum Inhibitory Concentrations (MIC) ranging from 0.17 to >3.75 mg/mL. mdpi.com One derivative in this study showed the best activity against E. coli with an MIC of 0.17 mg/mL. mdpi.comnih.gov Another study found that certain 2,4-disubstituted thiazole derivatives showed noteworthy effects against P. aeruginosa. mersin.edu.tr Thiazole compounds have been identified as having an inhibitory effect on bacterial DNA gyrase B (GyrB), an enzyme crucial for DNA replication, suggesting a potential mechanism for their antibacterial action. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |

|---|---|---|---|---|

| Thiazole Derivative 4 | E. coli | 0.17 | 0.23 | mdpi.comnih.gov |

| Thiazole Derivative 9 | B. cereus | 0.17 | 0.23 | nih.gov |

| Thiazole Derivative 9 | S. Typhimurium | 0.17 | 0.23 | nih.gov |

| Thiazole Derivative 3 | Various Strains | 0.23–0.70 | 0.47–0.94 | mdpi.com |

MIC: Minimum Inhibitory Concentration; MBC: Minimal Bactericidal Concentration.

The antifungal properties of thiazole derivatives are also well-documented. nih.gov A study on heteroaryl(aryl) thiazole derivatives found their antifungal activity to be generally better than their antibacterial effects, with MIC values in the range of 0.06–0.47 mg/mL. nih.gov The most potent compound in this series displayed MIC values ranging from 0.06 to 0.23 mg/mL against various fungal strains. mdpi.comnih.gov Research into newly synthesized thiazoles containing a cyclopropane (B1198618) system showed a very strong antifungal effect against 30 clinical isolates of C. albicans, with MIC values as low as 0.008 µg/mL. nih.gov The proposed mechanism for some derivatives involves the inhibition of 14α-lanosterol demethylase, an essential enzyme in fungal cell membrane biosynthesis. nih.gov Another compound, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, showed 70% growth inhibition of C. parapsilosis and C. albicans at concentrations lower than the determined MIC. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative | Fungal Strain | MIC (mg/mL) | MFC (mg/mL) | Reference |

|---|---|---|---|---|

| Thiazole Derivative 9 | Various Strains | 0.06–0.23 | 0.11–0.47 | mdpi.comnih.gov |

| Thiazole Derivative 3d | C. parapsilopsis | 0.0156 | Not Reported | mersin.edu.tr |

MIC: Minimum Inhibitory Concentration; MFC: Minimal Fungicidal Concentration.

In Vitro Anticancer and Antiproliferative Activities

Thiazole-based compounds have emerged as a promising scaffold for the development of novel anticancer agents. nih.gov Their derivatives have shown potent antiproliferative activity against a variety of human cancer cell lines. nih.govnih.gov

Numerous studies have evaluated the cytotoxic effects of thiazole derivatives against common cancer cell lines. For example, a series of thiazole-naphthalene derivatives exhibited moderate to potent antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with the most active compound showing an IC₅₀ value of 0.48 µM against MCF-7 cells. nih.gov In another study, novel quinazoline-based thiazole compounds were tested against MCF-7, HepG2 (liver cancer), and A549 cells, with one derivative demonstrating IC₅₀ values of 2.86 µM, 5.91 µM, and 14.79 µM, respectively. nih.gov Furthermore, a series of 3,4,5-trimethoxyphenyl-based derivatives were evaluated against HepG2, MCF-7, HCT116 (colon cancer), and A549 cell lines, with the most potent hybrid showing IC₅₀ values ranging from 0.536 to 1.206 µM. nih.gov Thiazole-fused anthraquinones also showed moderate activity against human cancer cells. researchgate.netrsc.org

Table 3: In Vitro Antiproliferative Activity (IC₅₀, µM) of Selected Thiazole Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | HepG-2 | MCF-7 | A549 | HCT-116 | Reference |

|---|---|---|---|---|---|

| Thiazole-Naphthalene 5b | Not Reported | 0.48 | 0.97 | Not Reported | nih.gov |

| Quinazoline-Thiazole 4i | 5.91 | 2.86 | 14.79 | Not Reported | nih.gov |

| Quinazoline-Thiazole 4j | 6.87 | 3.09 | 17.92 | Not Reported | nih.gov |

| Trimethoxyphenyl Hybrid 4b | 0.892 | 0.536 | 1.206 | 0.941 | nih.gov |

| Trimethoxyphenyl Hybrid 4c | 2.536 | 1.183 | 1.934 | 1.587 | nih.gov |

| Thiazol-5(4H)-one 4f | 3.11 | 2.89 | Not Reported | 3.01 | rsc.org |

IC₅₀: The half maximal inhibitory concentration.

The anticancer effects of thiazole derivatives are attributed to several mechanisms, with inhibition of tubulin polymerization and protein kinases being the most prominent.

Tubulin Polymerization Inhibition: Microtubules, formed by the polymerization of α- and β-tubulin, are critical for cell division, making them an attractive target for anticancer drugs. nih.gov Several thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site. nih.govrsc.org For instance, thiazol-5(4H)-one derivatives were found to be potent tubulin polymerization inhibitors, with IC₅₀ values (9.33 and 9.52 nM) superior to that of colchicine (B1669291) (10.65 nM). rsc.org Another study reported a thiazole-naphthalene derivative that significantly inhibited tubulin polymerization with an IC₅₀ of 3.3 µM and arrested the cell cycle in the G2/M phase. nih.gov Similarly, a series of 2,4-disubstituted thiazoles showed remarkable tubulin polymerization inhibition, with some compounds exceeding the activity of the reference drug combretastatin (B1194345) A-4. nih.gov

Kinase Inhibition: Protein kinases play a crucial role in cellular signaling pathways, and their deregulation is a hallmark of cancer. nih.govrsc.org Thiazole derivatives have been successfully designed as inhibitors of various kinases. nih.gov For example, quinazoline-based thiazoles were developed as potent EGFR kinase inhibitors, with one compound showing an IC₅₀ of 2.17 nM against wild-type EGFR. nih.gov Other studies have designed thiazole derivatives as multi-targeted kinase inhibitors, targeting EGFR, VEGFR-2, and BRAFV600E. rsc.org The inhibitory potential of thiazoles has also been demonstrated against other kinases such as Aurora kinases and protein kinase CK2. nih.gov

Table 4: Mechanism of Action for Selected Thiazole Derivatives

| Compound/Derivative | Mechanism | Target | IC₅₀ | Reference |

|---|---|---|---|---|

| Thiazol-5(4H)-one 4f | Tubulin Polymerization Inhibition | Tubulin | 9.33 nM | rsc.org |

| Thiazol-5(4H)-one 5a | Tubulin Polymerization Inhibition | Tubulin | 9.52 nM | rsc.org |

| Thiazole-Naphthalene 5b | Tubulin Polymerization Inhibition | Tubulin | 3.3 µM | nih.gov |

| 2,4-disubstituted Thiazole 7c | Tubulin Polymerization Inhibition | Tubulin | 2.00 µM | nih.gov |

| Quinazoline-Thiazole 4f | Kinase Inhibition | EGFR (wild-type) | 2.17 nM | nih.gov |

| Trimethoxyphenyl Hybrid 4b | Kinase Inhibition | EGFR | 0.063 µM | nih.gov |

EGFR: Epidermal Growth Factor Receptor; HDAC: Histone Deacetylase.

In Vitro Anti-inflammatory and Analgesic Properties

The thiazole scaffold is also present in compounds with anti-inflammatory and analgesic properties. nih.gov The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. A study on benzo[d]thiazol-2-amine derivatives found that some compounds exhibited significant COX-1 and COX-2 enzyme inhibitory action, with IC₅₀ values of 5.0 µM and 10 µM, respectively. rjeid.com Another series of 1,3,4-thiadiazole (B1197879) derivatives was also synthesized and shown to possess good analgesic and anti-inflammatory activities in vivo. nih.gov

In Vitro Antidiabetic Activity

Alpha-Glucosidase Inhibitory Activity

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can delay glucose absorption and reduce postprandial blood glucose levels. acs.org This makes it a significant target for the management of type 2 diabetes. acs.org Thiazole-containing compounds have emerged as a promising class of α-glucosidase inhibitors. rasayanjournal.co.in

Research into structurally related compounds underscores the potential of this chemical class. For instance, a study on (E)-2-(2-(arylmethylene)hydrazinyl)-4-arylthiazole derivatives identified several compounds with significant α-glucosidase inhibitory potential, with some showing activity comparable to or greater than the standard drug, acarbose. Similarly, novel benzothiazole-triazole derivatives have demonstrated potent inhibitory activity, with IC50 values significantly lower than acarbose. mdpi.com

The presence of specific substituents on the thiazole ring and associated aryl groups plays a crucial role in determining the inhibitory activity. While unsubstituted derivatives can show remarkable potency, the addition of functional groups like methoxy (B1213986) moieties can have variable effects. nih.gov In some series, methoxy substitution was found to be unfavorable for activity, whereas in other molecular contexts, its electron-donating nature is considered beneficial. nih.govnih.gov For example, in a series of hydrazinyl-1,3-thiazole-5-carbaldehydes, analogues with strong electron-donating groups showed excellent inhibition potential against α-amylase, a related enzyme in carbohydrate metabolism. nih.gov This suggests that the electronic properties conferred by the dimethoxy substitution on the thiazole ring could influence its interaction with the active site of α-glucosidase.

Table 1: α-Glucosidase Inhibitory Activity of Selected Thiazole Derivatives

| Compound Series | Specific Analogue | IC50 (µM) | Reference |

|---|---|---|---|

| Benzothiazole-Triazole Derivatives | Compound 6s | 20.7 | mdpi.com |

| Benzothiazole-Triazole Derivatives | Compound 6o | 22.3 | mdpi.com |

| Benzothiazole-Triazole Derivatives | Compound 6e | 27.4 | mdpi.com |

| 6-chloro-2-methoxyacridine-triazoles | Compound 7a (unsubstituted) | 169.1 ± 0.9 | nih.gov |

| Standard | Acarbose | 817.38 | mdpi.com |

| Standard | Acarbose | 750.0 ± 10.5 | nih.gov |

This table presents data for structurally related compounds to illustrate the potential activity range of thiazole derivatives.

Antioxidant Properties

Oxidative stress is a key factor in the development of diabetic complications. globalresearchonline.net Antioxidants can mitigate cellular damage by neutralizing reactive oxygen species (ROS). globalresearchonline.net The thiazole nucleus is a component of many compounds investigated for their antioxidant properties. researchgate.neteurekaselect.com

The antioxidant potential of thiazole derivatives is heavily influenced by their substitution patterns. The incorporation of phenolic or polyphenolic moieties into a thiazole scaffold is a common strategy for developing potent antioxidants. mdpi.comnih.gov The presence of hydroxyl (-OH) groups, particularly in a catechol-like arrangement, is known to confer significant radical scavenging ability. mdpi.com

Methoxy (-OCH3) groups also play a vital role in the antioxidant activity of aromatic compounds. A series of novel thiazole derivatives containing a 3,4,5-trimethoxy phenyl group were synthesized and showed potent antioxidant activity. researchgate.net The electron-donating nature of methoxy groups can stabilize the molecule after radical scavenging. Studies on N-methyl substituted thiazole-derived polyphenols indicated that while the catechol moiety was the primary determinant of antioxidant activity, other substituents could modulate this effect. mdpi.com In one review, it was noted that antioxidant results for certain thiazole derivatives were more promising when the aldehydic phenyl ring contained electron-donating groups. globalresearchonline.net This suggests that the 3,5-dimethoxy substitutions in the target compound could contribute positively to its antioxidant profile.

Table 2: Antioxidant Activity of Selected Methoxy-Substituted Thiazole Derivatives

| Compound/Assay | Activity Measurement | Result | Reference |

|---|---|---|---|

| N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine series | DPPH Scavenging IC50 | Potent activity observed | researchgate.net |

| Thiazolyl-polyphenolic compounds | DPPH & ABTS Assays | Enhanced antioxidant activity | mdpi.com |

| Thiazole derivatives with aldehydic phenyl ring | Nitric Oxide Radical Inhibition | Promising with electron-donating groups | globalresearchonline.net |

This table summarizes findings on the antioxidant potential of related thiazole structures.

Other Relevant In Vitro Pharmacological Activities (e.g., Anticonvulsant, Antitubercular)

The thiazole scaffold is recognized for its broad spectrum of pharmacological activities, and derivatives have been extensively studied for various therapeutic applications beyond diabetes. globalresearchonline.netresearchgate.net

Anticonvulsant Activity

Antitubercular Activity

Tuberculosis remains a major global health issue, and the thiazole ring is a key pharmacophore in the development of new antitubercular agents. researchgate.netbenthamscience.comnih.gov Thiazole-based compounds have shown potent inhibitory activity against Mycobacterium tuberculosis H37Rv. benthamscience.comresearchgate.net The mechanism of action can vary, but many derivatives target essential bacterial enzymes. mdpi.com SAR studies have revealed that substitutions at various positions of the thiazole ring are crucial for activity. For example, in one series of thiazolyl pyrazine (B50134) carboxamides, compounds with specific substitutions showed high antimycobacterial activity with MIC values as low as 6.25 µg/ml. researchgate.net The presence of lipophilic groups, as well as specific electronic features, can enhance the drug's ability to penetrate the mycobacterial cell wall and exert its effect. mdpi.com

Structure-Activity Relationship (SAR) Studies of Thiazole Carbaldehydes and Dimethoxy Analogues

The biological activity of thiazole derivatives is profoundly dictated by the nature, position, and orientation of their substituents. nih.govnih.gov

Influence of Methoxy Group Positions and Number

In some contexts, methoxy groups enhance biological activity. SAR studies on antimicrobial thiazoles found that electron-donating groups, including methoxy substituents, could be beneficial for antifungal effects. nih.gov Similarly, research on anticancer agents based on a methoxybenzoyl-aryl-thiazole scaffold revealed that a 3,4,5-trimethoxyphenyl group was essential for high potency. acs.org In the context of antioxidant activity, the electron-donating nature of methoxy groups is generally considered favorable. mdpi.com

Conversely, in other studies, methoxy substitution has been found to be detrimental to activity. For example, in the development of certain α-glucosidase inhibitors, derivatives with 3-methoxy and 4-methoxy moieties showed diminished activity compared to the unsubstituted parent compound. nih.gov This highlights that the specific positioning and number of methoxy groups are critical. A dimethoxy substitution pattern, as seen in the subject compound, would confer distinct electronic and steric properties compared to a monomethoxy or trimethoxy pattern, leading to unique interactions with biological targets.

Role of Thiazole Core Substituents

The substitution pattern on the thiazole ring plays a pivotal role in modulating the biological activity of various thiazole-containing compounds. Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the thiazole core can significantly influence the potency and selectivity of these molecules against different biological targets.

Research into 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs) has provided valuable insights into the importance of the thiazole ring as a central scaffold. nih.govacs.org In one study, replacement of the thiazole "B" ring with other heterocyclic systems such as pyridine, furan, and thiophene (B33073) resulted in compounds that maintained potent anticancer activity, with IC50 values in the nanomolar range against prostate cancer cells. acs.org However, substituting the thiazole with oxazoline, oxazole, phenyl, or pyrazole (B372694) rings led to a decrease in activity, with compounds exhibiting IC50 values in the hundreds of nanomolar range. acs.org This suggests that while some variation is tolerated, the thiazole ring is a key contributor to the high potency of this class of compounds.

Furthermore, modifications to the linker between the thiazole "B" ring and the "C" ring have been explored to understand its impact on biological activity. nih.govacs.org These studies underscore the importance of the thiazole core in providing a specific spatial arrangement of the A and C rings, which is crucial for interaction with the biological target.

In other classes of thiazole derivatives, the substituents at various positions of the thiazole ring have been shown to be critical for their observed biological effects. For instance, in a series of thiazole derivatives investigated for their antitumor activity, the presence of a chlorine-containing substituent was associated with the most potent cytotoxic effects against several cancer cell lines. nih.gov Specifically, thiazole derivatives 11c and 6g , both containing chlorine, displayed the highest cytotoxic activities against hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116) cell lines. nih.gov

The electronic properties of the substituents on the thiazole ring can also significantly impact activity. SAR studies on some antimicrobial thiazoles have indicated that the presence of electron-withdrawing groups, such as a bromine atom at the para-position of a phenyl ring attached to the thiazole, is essential for antimicrobial activity. nih.gov Conversely, for a series of thiazole derivatives with cytotoxic activity, the presence of an electron-donating methyl group at the 4-position of a phenyl ring was found to increase activity. nih.gov

The following table summarizes the structure-activity relationships of some thiazole derivatives, highlighting the influence of substituents on their anticancer activity.

| Compound | Thiazole Core Modification | Substituent on Phenyl Ring | IC50 (µM) against HepG-2 | IC50 (µM) against MCF-7 | IC50 (µM) against HCT-116 |

| 11c | Thiazolyl pyrazole | Chlorine | ~4 | ~3 | ~7 |

| 6g | Thiazolyl pyrazole | Chlorine | ~7 | ~4 | ~12 |

| 9 | Thiazole-thiadiazole | Methyl (electron-donating) | 1.61 ± 1.92 µg/mL | - | - |

| 10 | Thiazole-thiadiazole | N-phenylcarboxamide | 1.98 ± 1.22 µg/mL | - | - |

These findings collectively illustrate that the thiazole core is not merely a passive scaffold but an active component whose substituents directly influence the biological profile of the molecule. The position, size, and electronic nature of the substituents on the thiazole ring are all critical parameters that can be fine-tuned to optimize the desired biological activity.

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Routes

The development of efficient and sustainable methods for synthesizing substituted 1,2-thiazoles is a continuous endeavor in organic chemistry. Future research could focus on novel synthetic pathways to 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde , potentially improving yield, reducing environmental impact, and allowing for greater structural diversification.

Hypothetical Synthetic Approaches:

| Synthetic Strategy | Description | Potential Advantages |

| Cycloaddition Reactions | A base-promoted demethoxylative cycloaddition of alkynyl oxime ethers using a suitable sulfur source could be explored. organic-chemistry.org | One-pot synthesis with good functional group tolerance. organic-chemistry.org |

| Multi-component Reactions | A three-component reaction involving enaminoesters, a suitable bromo-fluoro reagent, and a sulfur source could be adapted to form the substituted thiazole (B1198619) ring. organic-chemistry.org | High selectivity and applicability in drug discovery. organic-chemistry.org |

| Transannulation Reactions | Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with appropriate nitriles could offer a pathway to the isothiazole (B42339) core. organic-chemistry.org | Access to a wide variety of isothiazole derivatives. organic-chemistry.org |

These innovative synthetic methods, including the use of microwave irradiation and green catalysts, could offer more scalable and cost-effective production of thiazole derivatives. researcher.lifebepls.com

Advanced Computational Design and Screening

Computational chemistry offers powerful tools for predicting the properties and potential biological activities of novel compounds. For This compound , in silico studies can guide its development.

Computational Approaches:

Molecular Docking: Simulations can predict the binding affinity and interaction modes of the compound with various biological targets, such as enzymes and receptors. ijirt.org This can help identify potential therapeutic applications.

QSAR (Quantitative Structure-Activity Relationship): By analyzing the physicochemical properties of a series of related thiazole derivatives, QSAR models can be developed to predict their biological activity and optimize their structure for enhanced efficacy.

ADME/Tox Prediction: Computational tools can forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of the compound, aiding in the early stages of drug development. acs.org

These computational insights can help prioritize the synthesis of derivatives with the most promising therapeutic potential. rsc.org

Broader Spectrum In Vitro Biological Profiling

The thiazole scaffold is a well-known pharmacophore present in numerous FDA-approved drugs and is associated with a wide range of biological activities. nih.govnih.gov A comprehensive in vitro screening of This compound would be crucial to uncover its therapeutic potential.

Potential Biological Activities for Screening:

| Activity | Rationale |

| Anticancer | Thiazole derivatives have shown significant cytotoxic activity against various cancer cell lines. benthamdirect.commdpi.comwisdomlib.org |

| Antimicrobial | The thiazole ring is a key component of many antibacterial and antifungal agents. ijrpr.comresearchgate.net |

| Anti-inflammatory | Many thiazole-containing compounds exhibit anti-inflammatory properties. researchgate.net |

| Antiviral | Thiazole derivatives have been investigated for their potential to inhibit viral replication. wisdomlib.org |

| Neuroprotective | Certain thiazole compounds have shown promise in models of neurodegenerative diseases. |

A broad biological profiling will help to identify the most promising therapeutic areas for this class of compounds.

Development of Targeted Therapies Based on Thiazole Scaffolds

The versatility of the thiazole ring allows for its incorporation into molecules designed to interact with specific biological targets, a cornerstone of modern targeted therapy. benthamdirect.comresearchgate.net The structural features of This compound could be modified to develop selective inhibitors of key cellular pathways implicated in disease.

Potential Therapeutic Targets:

Kinase Inhibitors: Thiazole derivatives have been successfully developed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. eurekaselect.com

Enzyme Inhibitors: The thiazole moiety can be incorporated into molecules that inhibit specific enzymes involved in disease pathogenesis. eurekaselect.com

Receptor Modulators: Thiazole-based compounds can be designed to act as agonists or antagonists of specific cellular receptors.

The development of targeted therapies based on this thiazole scaffold could lead to more effective and less toxic treatments for a variety of diseases. acs.org

Integration with Emerging Technologies in Drug Discovery

The discovery and development of new drugs can be significantly accelerated by integrating traditional chemical synthesis and biological screening with cutting-edge technologies.

Emerging Technologies:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of thiazole derivatives against a multitude of biological targets.

Fragment-Based Drug Discovery (FBDD): Small, simple molecules (fragments) containing the thiazole scaffold can be screened for weak binding to a biological target. These hits can then be optimized into more potent lead compounds. nih.gov

Artificial Intelligence (AI) and Machine Learning: AI algorithms can analyze vast datasets from chemical and biological experiments to predict the properties of new thiazole derivatives, identify novel drug targets, and design new synthetic routes.

By embracing these emerging technologies, the path from the initial concept of a molecule like This compound to a potential clinical candidate can be made more efficient and effective.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde?

- Methodology : The compound is typically synthesized via condensation reactions involving thiazole precursors and aldehyde-forming reagents. Key steps include:

- Reflux conditions : Use of polar aprotic solvents (e.g., DMSO) under controlled temperatures (80–120°C) to promote cyclization and aldehyde group formation .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography to isolate the product (yields ~60–75%) .

- Validation : Confirm structure via (aldehyde proton at δ 9.8–10.2 ppm) and FT-IR (C=O stretch at ~1700 cm) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Analytical workflow :

- NMR : distinguishes methoxy groups (δ 55–60 ppm) and thiazole carbons (δ 120–150 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 215.05) .

- Purity assessment : TLC (silica gel, ethyl acetate/hexane) and GC-MS to detect impurities (<2%) .

Advanced Research Questions

Q. How to design experiments probing the aldehyde group’s reactivity in nucleophilic additions?

- Experimental design :

- Substrate selection : Test with amines (e.g., hydrazines) or alcohols under acidic/basic conditions .

- Kinetic studies : Monitor reaction progress via UV-Vis (λ = 270–300 nm for Schiff base formation) .

- Optimization : Vary solvent polarity (e.g., ethanol vs. DMF) to control reaction rate and selectivity .

Q. What strategies address conflicting bioactivity data in cell-based assays?

- Resolution framework :

- Dose-response curves : Validate activity across concentrations (e.g., 1–100 µM) to rule out cytotoxicity .

- Structural analogs : Compare with derivatives (e.g., 3,5-dimethyl-thiazole analogs) to isolate pharmacophores .

- Computational modeling : Use DFT calculations to predict binding modes with target proteins (e.g., kinases) .

Q. Can this compound act as a redox-active material in energy storage systems?

- Electrochemical evaluation :

- Cyclic voltammetry : Measure redox peaks in non-aqueous electrolytes (e.g., Mg/THF) to assess electron transfer .

- Comparative analysis : Benchmark against dimethoxybenzoquinones (e.g., 2,5-DMBQ) for capacity and stability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reaction yields during scale-up?

- Root causes :

- Impurity profiles : Trace metal contaminants (e.g., Fe) may catalyze side reactions; use chelating agents .

- Solvent drying : Residual moisture reduces aldehyde stability; employ molecular sieves or anhydrous conditions .

Structural and Functional Insights

Q. What computational tools predict interactions with biological targets?

- Approach :

- Molecular docking : Use AutoDock Vina with protein databases (e.g., PDB) to identify binding sites .

- ADMET profiling : Predict pharmacokinetics (e.g., BBB permeability) via SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.